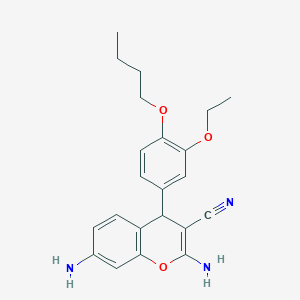
5-chloro-N-(2,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CDK9 inhibitor, as it is known to inhibit the activity of Cyclin-dependent kinase 9 (CDK9), a protein that plays a critical role in the regulation of gene expression.
Mecanismo De Acción
5-chloro-N-(2,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide inhibitors exert their effects by inhibiting the activity of this compound, a protein that plays a critical role in the regulation of gene expression. This compound is a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex, which is responsible for the transcriptional elongation of genes. By inhibiting the activity of this compound, this compound inhibitors prevent the elongation of genes, thereby blocking the transcription of critical genes involved in cell proliferation and viral replication.
Biochemical and Physiological Effects:
The this compound inhibitor has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-viral effects, this compound inhibitors have also been found to be effective in treating inflammatory diseases, such as rheumatoid arthritis. Furthermore, this compound inhibitors have been shown to have neuroprotective effects, making them potential candidates for the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The 5-chloro-N-(2,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide inhibitor has several advantages and limitations for lab experiments. One of the main advantages is its specificity for this compound, which makes it an ideal tool for studying the role of this compound in gene expression. Additionally, this compound inhibitors are relatively easy to use and have a low toxicity profile. However, one of the main limitations of this compound inhibitors is their potential off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 5-chloro-N-(2,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide inhibitors. One potential direction is the development of more potent and selective this compound inhibitors, which could have a broader range of therapeutic applications. Additionally, the use of this compound inhibitors in combination with other drugs could enhance their therapeutic efficacy. Finally, the study of the downstream effects of this compound inhibition could lead to the identification of novel therapeutic targets for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 5-chloro-N-(2,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide can be achieved through several methods. One of the most commonly used methods involves the reaction of 2,4-dimethoxybenzaldehyde with ethyl 2-amino-4-chloropyrimidine-5-carboxylate, followed by the addition of ethylsulfonyl chloride to the resulting compound. The final product is obtained through the hydrolysis of the ethyl ester group.
Aplicaciones Científicas De Investigación
The 5-chloro-N-(2,4-dimethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide inhibitor has been studied extensively for its potential applications in scientific research. This compound has been found to be effective in inhibiting the growth of cancer cells by blocking the transcription of genes that are critical for cell proliferation. Additionally, this compound inhibitors have been shown to be effective in treating viral infections, including HIV and Hepatitis B.
Propiedades
Fórmula molecular |
C15H16ClN3O5S |
|---|---|
Peso molecular |
385.8 g/mol |
Nombre IUPAC |
5-chloro-N-(2,4-dimethoxyphenyl)-2-ethylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H16ClN3O5S/c1-4-25(21,22)15-17-8-10(16)13(19-15)14(20)18-11-6-5-9(23-2)7-12(11)24-3/h5-8H,4H2,1-3H3,(H,18,20) |
Clave InChI |
XQSKNQBFYJUIIX-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C=C(C=C2)OC)OC)Cl |
SMILES canónico |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C=C(C=C2)OC)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Amino-4-(3-ethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B254433.png)
![Ethyl 4-[({5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B254435.png)
![3-hydroxy-5-(3-methoxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254436.png)
![1'-butyl-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254437.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B254439.png)
![5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B254440.png)
![(3Z)-4-(3,4-dimethoxyphenyl)-5-(2-methoxyethyl)-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B254443.png)
![6,8-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B254445.png)
![2-Cyclohexyl-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254448.png)
![2,7-diamino-4-[4-(hexyloxy)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B254454.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254455.png)
![2-Isopropenyl-5-[2-(2-thienylmethylene)hydrazino]-1,3-oxazole-4-carbonitrile](/img/structure/B254459.png)
![2-{5-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid](/img/structure/B254463.png)